molecular formula C21H19N3O2S B6563189 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1021256-91-6

2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B6563189
CAS RN: 1021256-91-6
M. Wt: 377.5 g/mol
InChI Key: JILGEKHKKTZCNA-UHFFFAOYSA-N
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Description

2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is 377.11979803 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound’s structural features make it a promising candidate for antitumor drug development. Researchers have explored its potential to inhibit tumor growth and metastasis. By targeting specific cellular pathways, it may interfere with cancer cell proliferation and survival .

Anxiolytic Properties

Studies have investigated the compound’s anxiolytic effects. It interacts with neurotransmitter systems, potentially modulating anxiety-related behavior. Further research is needed to fully understand its mechanism of action and therapeutic potential .

Alzheimer’s Disease Treatment

Given its acetylcholinesterase inhibitory properties, this compound has been considered for Alzheimer’s disease therapy. By enhancing cholinergic neurotransmission, it could improve cognitive function and memory .

Antiapoptotic Activity

The compound’s interaction with antiapoptotic proteins from the Bcl-2 family has been explored. These proteins play a crucial role in cell survival and apoptosis regulation. Investigating its impact on apoptosis pathways may reveal novel therapeutic strategies .

RIP1 Kinase Inhibition

Recent research has identified RIP1 kinase inhibitors as potential therapeutic agents. The compound under study exhibits potent RIP1 kinase inhibition, which could have implications for treating necroptotic cell death in various diseases .

Antibacterial Agents

While not directly related to the compound, its analogs have shown antibacterial activity. For instance, thiazolo[4,5-d]pyrimidine derivatives, structurally similar to our compound, have demonstrated efficacy against Gram-positive bacteria .

properties

IUPAC Name

2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-12-8-13(2)18(14(3)9-12)23-17(25)10-24-11-22-19-15-6-4-5-7-16(15)27-20(19)21(24)26/h4-9,11H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILGEKHKKTZCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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